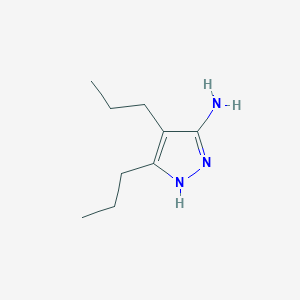

3,4-Dipropyl-1h-pyrazol-5-amine

Beschreibung

Significance of Pyrazolamine Scaffolds in Modern Organic Chemistry and Materials Science

Pyrazolamine scaffolds, characterized by a five-membered ring with two adjacent nitrogen atoms and an amino group, are versatile building blocks in both organic synthesis and materials science. nih.govresearchgate.net Their structural framework offers a unique combination of hydrogen bonding capabilities, potential for substitution, and electronic properties that make them valuable precursors for more complex molecules. nih.gov

In organic chemistry, 3(5)-aminopyrazoles are crucial starting materials for synthesizing a variety of condensed heterocyclic systems. nih.gov Their ability to act as 1,3-bis(nucleophiles) allows them to react with 1,3-bis(electrophiles) to form fused pyrazole (B372694) structures, such as pyrazolo[1,5-a]pyrimidines, which are themselves a privileged motif in medicinal chemistry. nih.govresearchgate.net

In materials science, the interest in pyrazole derivatives extends to their application in creating fluorescent substances and dyes. globalresearchonline.net The incorporation of pyrazole motifs into larger conjugated systems is a strategy being explored for the development of materials with specific optical and electronic properties, potentially for use in devices like photovoltaics. mdpi.com

Table 1: Significance of Pyrazolamine Scaffolds

| Field | Significance |

|---|---|

| Organic Chemistry | Serve as versatile building blocks and precursors for complex heterocyclic systems. nih.gov |

| Key starting materials for the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net | |

| Medicinal Chemistry | The pyrazole ring is a core component of numerous biologically active compounds. globalresearchonline.netresearchgate.net |

| Materials Science | Used in the development of fluorescent substances and dyes. globalresearchonline.net |

Historical Context of Pyrazole Chemistry and its Evolution Towards Substituted Derivatives

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.org Knorr's work, which included the condensation of acetoacetic ester with phenylhydrazine, laid the foundation for the synthesis of substituted pyrazoles. globalresearchonline.netnih.gov Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole molecule. globalresearchonline.net

Early methods, like the Knorr-type reactions involving the condensation of 1,3-diketones with hydrazine (B178648), became classical routes to substituted pyrazoles. wikipedia.orgnih.gov Over the decades, synthetic methodologies have evolved significantly to allow for more precise control over the substitution patterns on the pyrazole ring. Modern methods include:

Cyclocondensation reactions of hydrazines with α,β-unsaturated carbonyl compounds. nih.gov

Multicomponent reactions , which offer efficient ways to build molecular complexity in a single step. nih.gov

Direct C-H functionalization , a more recent strategy to introduce substituents onto the pre-formed pyrazole core. evitachem.com

This evolution from fundamental synthesis to sophisticated functionalization has enabled chemists to create a vast library of pyrazole derivatives, each with potentially unique properties and applications.

Current State of Research on Dipropyl-substituted Pyrazolamines

Specific research dedicated to 3,4-Dipropyl-1H-pyrazol-5-amine is notably absent in readily available scientific literature. However, information on structurally similar compounds provides valuable insights. For instance, the related compound 3,4-Diethyl-1H-pyrazol-5-amine is commercially available, indicating its use, likely as a synthetic intermediate. sigmaaldrich.com The existence of this and other alkyl-substituted pyrazolamines suggests that the synthetic routes to access the dipropyl variant are well within the established methodologies of pyrazole chemistry, likely involving the condensation of a dipropyl-substituted 1,3-dicarbonyl precursor with a hydrazine derivative.

The properties of these molecules are influenced by the tautomerism inherent to the pyrazole ring, where the proton on the nitrogen can migrate between the two nitrogen atoms. nih.gov This can affect their reactivity and interaction with other molecules. The alkyl groups (diethyl or dipropyl) primarily influence the compound's lipophilicity and steric profile, which can in turn modulate its solubility and how it fits into the active sites of enzymes or receptors. nih.gov

Table 2: Properties of Related Pyrazole Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

|---|---|---|---|

| 1H-Pyrazole | C₃H₄N₂ | 68.079 | The parent heterocyclic compound. wikipedia.org |

| 3,4-Diethyl-1H-pyrazol-5-amine | C₇H₁₃N₃ | 139.20 | A structurally similar dialkyl-substituted pyrazolamine. sigmaaldrich.com |

| 3,4-Diphenyl-1H-pyrazol-5-amine | C₁₅H₁₃N₃ | 235.28 | A diaryl-substituted analogue. nih.gov |

Identification of Key Research Gaps and Future Perspectives for 3,4-Dipropyl-1H-pyrazol-5-amine

The most significant finding regarding 3,4-Dipropyl-1H-pyrazol-5-amine is the profound lack of specific research. This absence represents a clear and immediate research gap. The scientific community has not yet published dedicated studies on its synthesis, characterization, or potential applications.

Key Research Gaps:

Synthesis and Characterization: There is a need for a documented, optimized, and scalable synthetic route for 3,4-Dipropyl-1H-pyrazol-5-amine. Following synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would be essential to unambiguously confirm its structure and understand its solid-state properties. evitachem.comresearchgate.net

Chemical Reactivity: A systematic exploration of its reactivity is required. Investigating its utility as a precursor for fused heterocyclic systems, similar to other 3-aminopyrazoles, would be a logical next step. nih.gov

Biological Screening: Given the broad biological activities associated with the pyrazole scaffold, screening 3,4-Dipropyl-1H-pyrazol-5-amine against various biological targets (e.g., kinases, receptors) could uncover novel therapeutic potential. researchgate.net

Materials Science Applications: The effect of the dipropyl substitution on the electronic and photophysical properties has not been studied. Research could explore its potential as a building block for new organic functional materials. mdpi.com

Future Perspectives:

The future of research on this compound lies in systematically addressing these gaps. Its value as a potential building block in medicinal chemistry and materials science is entirely unexplored. Initial studies should focus on its fundamental synthesis and characterization, which will pave the way for more advanced investigations into its properties and applications. The journey from a chemical name to a functional molecule requires dedicated synthetic effort and thorough scientific inquiry.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H17N3 |

|---|---|

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

4,5-dipropyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-3-5-7-8(6-4-2)11-12-9(7)10/h3-6H2,1-2H3,(H3,10,11,12) |

InChI-Schlüssel |

PJTFPJGUJAWDMP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(NN=C1N)CCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,4 Dipropyl 1h Pyrazol 5 Amine and Its Functional Analogues

Classical Condensation and Cyclization Reactions

Traditional synthetic strategies for pyrazol-5-amines often rely on the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent, followed by a cyclization step. These methods, while foundational, are continuously refined for improved yield and selectivity.

Hydrazine-Mediated Cyclocondensations with β-Ketonitriles

The reaction between β-ketonitriles and hydrazines is a versatile and widely employed method for the synthesis of 5-aminopyrazoles. nih.govbeilstein-journals.org The process begins with the nucleophilic attack of a hydrazine (B178648) nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.govbeilstein-journals.org This intermediate then undergoes intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, yielding the 5-aminopyrazole ring system. nih.govbeilstein-journals.org

For the specific synthesis of 3,4-Dipropyl-1H-pyrazol-5-amine, the required starting material would be 2-cyano-3-heptanone. The reaction of this β-ketonitrile with hydrazine hydrate (B1144303) would proceed as follows:

Reaction Scheme: Synthesis of 3,4-Dipropyl-1H-pyrazol-5-amine from 2-cyano-3-heptanone

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Cyano-3-heptanone | Hydrazine Hydrate | 3,4-Dipropyl-1H-pyrazol-5-amine |

This method's adaptability allows for the creation of a diverse range of 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine. For instance, using substituted hydrazines can lead to N-substituted pyrazoles. psu.edu

Utilization of Malononitrile (B47326) and Alkylidenemalononitrile Derivatives

Malononitrile and its derivatives are key precursors in the synthesis of a variety of heterocyclic compounds, including 5-aminopyrazoles. beilstein-journals.org The reaction of malononitrile dimer with hydrazine derivatives can produce 5-amino-3-(cyanomethyl)-1-alkyl-1H-pyrazole-4-carbonitriles. researchgate.net These products can be further modified. researchgate.net

Alkylidenemalononitriles, which can be synthesized from the condensation of an aldehyde or ketone with malononitrile, also serve as valuable starting materials. Their reaction with hydrazines provides a direct route to 4,5-disubstituted-1H-pyrazol-5-amines. beilstein-journals.org

Regioselective Synthesis Strategies for 1H-Pyrazol-5-amine Systems

Controlling the regioselectivity of the cyclization reaction is crucial for the specific synthesis of 1H-pyrazol-5-amine systems, especially when unsymmetrical β-dicarbonyl compounds or their analogs are used. The reaction conditions, including the choice of solvent and catalyst, can significantly influence which nitrogen atom of the hydrazine attacks which electrophilic center, thereby determining the final regioisomer.

For example, the condensation of substituted anilines with 5-chloro-1H-pyrazole-4-carbaldehydes is often not regioselective. researchgate.net However, regioselective methods have been developed. One such method involves the condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines in the presence of a base catalyst to produce 1H-pyrazolo[3,4-b]quinolines with high selectivity. researchgate.net Another approach utilizes the reaction of β-keto-β-sulfonylenamines with N-substituted hydrazines to yield 1,5-disubstituted 4-sulfonylpyrazoles. researchgate.net

Furthermore, the synthesis of 5-hydroxy-1H-pyrazoles has been achieved through an acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the resulting hydrazone intermediate. nih.gov This highlights how the careful selection of reagents and reaction pathways can lead to the desired regioisomeric product.

Modernized and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the adoption of modern techniques such as microwave irradiation and sonication in the synthesis of pyrazole (B372694) derivatives.

Microwave-Assisted Reaction Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgdergipark.org.tr This technique has been successfully applied to the synthesis of 1-aryl-1H-pyrazole-5-amines. nih.govyoutube.com

In a typical procedure, an α-cyanoketone or 3-aminocrotononitrile (B73559) is combined with an aryl hydrazine in an acidic aqueous solution and heated in a microwave reactor. nih.gov The reaction is typically complete within minutes, and the desired product can be easily isolated in high yields. nih.govyoutube.com The use of water as a solvent further enhances the green credentials of this method. nih.gov The efficiency of microwave-assisted synthesis allows for rapid production on both milligram and gram scales. nih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours | Moderate |

Sonication-Enhanced Synthetic Pathways to Pyrazole Derivatives

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. rsc.org This technique offers several advantages, including increased reaction rates, higher yields, and milder reaction conditions. orientjchem.orgresearchgate.netnih.gov

The synthesis of pyrazole derivatives can be efficiently carried out using sonication. For example, the cyclization of a cyanide with hydrazine hydrate can be achieved under ultrasonic irradiation. researchgate.net This method is often associated with simpler workup procedures and can produce yields comparable to or better than traditional methods. researchgate.net A one-pot, catalyst-free synthesis of pyrazoles has been developed using a multicomponent reaction under ultrasound irradiation in water, highlighting the eco-friendly nature of this approach. nih.gov The use of ultrasound has been shown to be advantageous over conventional thermal methods in terms of reaction time, temperature, and product yields. researchgate.net

Solid-Phase Organic Synthesis (SPOS) Techniques for Combinatorial Libraries

Solid-Phase Organic Synthesis (SPOS) has become a cornerstone in combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. ijpsr.com This methodology utilizes a solid support, typically a polymeric resin, to which the initial reactant is anchored. Subsequent reactions are carried out in a stepwise manner, with excess reagents and by-products being easily removed by simple filtration and washing. This circumvents the need for traditional and often time-consuming purification techniques. pageplace.de

The application of SPOS to the synthesis of pyrazole libraries, including functional analogues of 3,4-Dipropyl-1H-pyrazol-5-amine, offers significant advantages. By anchoring a suitable starting material to a solid support, a variety of substituents can be introduced at different positions of the pyrazole core through sequential reactions. For instance, a resin-bound β-ketoester could be condensed with a substituted hydrazine, followed by the introduction of various functional groups. The final products are then cleaved from the solid support to yield a library of distinct pyrazole derivatives. nih.gov

The "split-and-mix" strategy is a powerful combinatorial technique that can be integrated with SPOS to generate vast libraries of compounds. pageplace.de In this approach, the solid support is divided into multiple portions, each subjected to a different reaction, and then recombined. This process is repeated for several synthetic steps, leading to an exponential increase in the number of unique compounds.

Table 1: Conceptual Solid-Phase Synthesis of a Pyrazolamine Library

| Step | Reactant/Reagent | Purpose |

| 1 | Resin-bound β-ketoester | Solid support-anchored starting material |

| 2 | Hydrazine hydrate | Formation of the pyrazolone (B3327878) ring |

| 3 | Alkylating/Arylating agents | Introduction of diversity at N1 |

| 4 | Activating agents and amines | Conversion of a carboxylate to an amide |

| 5 | Cleavage cocktail (e.g., TFA) | Release of the final products from the resin |

This table presents a conceptual workflow for the solid-phase synthesis of a library of pyrazolamine analogues, illustrating the modularity of the approach.

Green Chemistry Principles and Solvent Selection in Pyrazolamine Synthesis

The integration of green chemistry principles into the synthesis of pyrazolamines is essential for developing environmentally benign and sustainable processes. researchgate.net A key aspect of green chemistry is the selection of appropriate solvents or the use of solvent-free conditions. rsc.org Traditional organic solvents often pose environmental and health risks. Consequently, the use of water, a non-toxic, inexpensive, and readily available solvent, has gained significant traction in organic synthesis. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate the synthesis of pyrazole derivatives. nih.gov Microwave irradiation often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. The combination of solvent-free conditions and microwave activation represents a particularly green approach to pyrazole synthesis. nih.govrsc.org For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out under solvent-free conditions with catalytic amounts of acid, often at room temperature. rsc.org

Table 2: Green Solvents and Conditions for Pyrazole Synthesis

| Solvent/Condition | Advantages | Example Reaction |

| Water | Environmentally benign, non-toxic, readily available | Three-component condensation of an aldehyde, malononitrile, and a hydrazine derivative. researchgate.net |

| Solvent-free | Reduced waste, simplified work-up, potential for increased reaction rates | Condensation of a diketone and a hydrazine with catalytic acid. rsc.org |

| Microwave Irradiation | Shorter reaction times, higher yields, enhanced purity | Cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds. nih.gov |

This table highlights key green chemistry approaches applicable to the synthesis of pyrazolamines.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the construction of complex molecules with high efficiency and selectivity. Rhodium, copper, and palladium catalysts are particularly valuable in the synthesis and functionalization of pyrazole derivatives.

Rhodium-Catalyzed Annulation Reactions for Fused Pyrazolo Systems

Rhodium catalysts are highly effective in mediating C-H activation and annulation reactions, enabling the construction of fused heterocyclic systems. rsc.orgrsc.org These reactions offer an atom-economical approach to building molecular complexity. For instance, rhodium(III)-catalyzed annulation of pyrazolones with alkynes or other coupling partners can lead to the formation of pyrazolo-fused ring systems. rsc.org While not directly forming a simple pyrazolamine, these methods are crucial for creating more complex, rigid scaffolds that may be analogues of 3,4-Dipropyl-1H-pyrazol-5-amine. The mechanism often involves the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination. youtube.com

Copper-Mediated Cyclization and Dimerization Strategies

Copper catalysts are versatile and have been extensively used in the synthesis of pyrazoles. nih.gov Copper-mediated reactions can facilitate cyclization, dimerization, and multi-component reactions to afford a wide range of pyrazole derivatives. rsc.orguni-mainz.de For example, a copper-mediated three-component reaction of 2,3-allenoates, amines, and nitriles can produce fully substituted pyrazoles. rsc.orgdp.tech This approach offers a high degree of molecular diversity. Copper can also catalyze the oxidative linkage of C-C and N-N bonds, leading to the formation of pyrazolo[1,5-a]pyridines and other fused systems. researchgate.net Furthermore, copper(II) has been shown to catalyze domino annulation reactions of pyrazole-based building blocks to generate complex heterocyclic structures. nih.gov

Palladium-Catalyzed Coupling Reactions in Pyrazolamine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrazoles. rsc.org Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide array of substituents onto the pyrazole core. researchgate.net The pyrazole ring itself can act as a directing group in palladium-catalyzed C-H activation, enabling the functionalization of adjacent alkyl groups. nih.gov This strategy is particularly useful for introducing functionality at specific positions. The choice of ligand is critical in these reactions, influencing the catalyst's activity, selectivity, and stability. rsc.orgresearchgate.net For instance, pyrazole-tethered phosphine (B1218219) ligands have been developed for efficient palladium-catalyzed Suzuki couplings and aminations. researchgate.net

Table 3: Overview of Transition Metal-Catalyzed Reactions for Pyrazole Synthesis and Functionalization

| Metal | Reaction Type | Key Features |

| Rhodium | C-H activation, Annulation | Formation of fused pyrazolo systems, atom economy. rsc.orgrsc.org |

| Copper | Cyclization, Multi-component reactions | Synthesis of diverse and highly substituted pyrazoles. nih.govrsc.org |

| Palladium | Cross-coupling, C-H functionalization | Introduction of various substituents onto the pyrazole core. researchgate.netnih.gov |

This table summarizes the applications of rhodium, copper, and palladium catalysts in the synthesis and functionalization of pyrazole derivatives.

Multi-Component Reactions (MCRs) for Diverse Pyrazole Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for the construction of combinatorial libraries. mdpi.com

The synthesis of pyrazole derivatives, including 5-aminopyrazoles, is well-suited for MCR strategies. A common approach involves the condensation of a 1,3-dicarbonyl compound (or a precursor), a hydrazine, and a source of the C4 and C5 substituents. beilstein-journals.org For example, the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can lead to the formation of 5-aminopyrazoles. researchgate.net Variations of this approach, such as using β-ketoesters, can lead to the formation of pyrazolones, which can be further functionalized. acs.orgnih.gov The use of catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency and selectivity of these reactions. beilstein-journals.org

The versatility of MCRs allows for the synthesis of a wide range of pyrazole-based scaffolds, including fused systems like pyrano[2,3-c]pyrazoles, by carefully selecting the starting materials. mdpi.comnih.gov

Table 4: Example of a Multi-Component Reaction for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Aldehyde | Malononitrile | Hydrazine | 5-Aminopyrazole derivative researchgate.net |

| β-Ketoester | Aldehyde | Hydrazine | Pyrazolone derivative beilstein-journals.org |

| Ethyl acetoacetate (B1235776) | Aldehyde | Hydrazine hydrate | Pyranopyrazole derivative nih.gov |

This table illustrates the power of MCRs in generating diverse pyrazole structures from simple starting materials.

Three-Component Reaction Systems for Pyrazole Ring Formation

Three-component reactions (TCRs) have emerged as powerful tools in heterocyclic synthesis, valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov While a specific three-component synthesis for 3,4-Dipropyl-1H-pyrazol-5-amine is not extensively documented, the synthesis of analogous 3,4-disubstituted pyrazoles has been achieved through such methods.

One notable approach involves a domino reaction sequence comprising a Horner-Wadsworth-Emmons (HWE) reaction, 1,3-dipolar cycloaddition, and a subsequent desulfonylation process. researchgate.net This strategy has been used to create 3-acyl-4-arylpyrazoles by reacting aldehydes, Horner-Wadsworth-Emmons reagents, and an α-diazo-β-ketosulfone, which acts as a diazomethane (B1218177) surrogate. researchgate.net This methodology demonstrates the potential for assembling highly substituted pyrazole cores from simple, readily available starting materials under ambient conditions. researchgate.net

The following table illustrates the scope of a three-component synthesis for producing pyrazolo[1,5-a]pyrimidines, showcasing the versatility of these reactions in generating complex heterocyclic systems from basic building blocks like aminopyrazoles and aldehydes. nih.gov

| Aldehyde Partner | Ylide Partner | Product | Yield (%) |

| 4-(Trifluoromethyl)benzaldehyde | Piperidine-based Sulfoxonium Ylide | tert-Butyl 4-(3-phenyl-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate | 78 |

| 4-Methoxybenzaldehyde | Piperidine-based Sulfoxonium Ylide | tert-Butyl 4-(5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate | 80 |

| 3-Bromobenzaldehyde | Piperidine-based Sulfoxonium Ylide | tert-Butyl 4-(5-(3-bromophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate | 71 |

This interactive table is based on data for the synthesis of functional analogues, demonstrating the utility of three-component reactions. nih.gov

Cascade and Tandem Processes in Pyrazolamine Synthesis

Cascade and tandem reactions offer an elegant and efficient route to complex molecules like polysubstituted pyrazolamines by combining multiple bond-forming events in a single operation without isolating intermediates. These processes are instrumental in building the pyrazole framework with specific substitution patterns.

For instance, Rh(III)-catalyzed C-H activation and cyclization cascades have been developed for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]quinazolines. rsc.org This method involves the reaction of a substituted phenyl-1H-pyrazol-5-amine with an alkyne ester or amide, showcasing high atom economy and broad substrate tolerance. rsc.org Such catalytic tandem annulations highlight the potential for creating diverse pyrazole-containing scaffolds. rsc.org

Another relevant cascade process is the synthesis of pyrazoles via a domino Horner-Wadsworth-Emmons olefination/1,3-dipolar cycloaddition/oxidation sequence, which allows for the three-component synthesis of 3,4,5-trisubstituted pyrazoles. researchgate.net While these examples lead to different substitution patterns or fused systems, the underlying principles are applicable to the design of synthetic routes for 3,4-dialkyl-1H-pyrazol-5-amines. The development of multi-enzyme cascades also represents a growing field for the synthesis of complex pharmaceutical ingredients, offering a one-pot solution from simple precursors. rsc.org

Stereochemical Control and Diastereoselectivity in 3,4-Dipropyl-1H-pyrazol-5-amine Synthesis

While 3,4-Dipropyl-1H-pyrazol-5-amine itself does not possess a chiral center, the principles of stereochemical control are crucial when synthesizing more complex analogues or when the substituents bear stereocenters. The study of diastereoselective reactions in pyrazole synthesis provides insight into controlling the three-dimensional arrangement of atoms, which is a key aspect of modern drug design. nih.gov

Research into the synthesis of novel 3,4-disubstituted pyrazoles for applications in nanomedicine has involved investigations into their stereoisomerism. nih.gov Although specific diastereoselective methods for the title compound are not detailed, related syntheses of pyrazole derivatives have demonstrated the ability to control stereochemistry. For example, the regioselective synthesis of 3,4-diaryl-1H-pyrazoles through 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been reported, with the regiochemistry confirmed by advanced NMR techniques and DFT calculations. rsc.org

The development of synthetic routes that can selectively produce one diastereomer over another is of significant interest. This is often achieved through the use of chiral catalysts, auxiliaries, or by exploiting the inherent stereochemistry of the starting materials. While the direct application to 3,4-Dipropyl-1H-pyrazol-5-amine remains a prospective area of research, the established methodologies for diastereoselective synthesis in analogous pyrazole systems provide a solid foundation for future work. rsc.orgacs.org

Reactivity and Advanced Derivatization Chemistry of 3,4 Dipropyl 1h Pyrazol 5 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring, particularly when activated by an amino group at the C5 position, is susceptible to electrophilic attack. The electron-donating nature of the amino group directs electrophiles to the C4 position of the pyrazole nucleus.

Halogenation is a common electrophilic substitution reaction for 3-aryl-1H-pyrazol-5-amines. These reactions can be carried out using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), as the halogen source. beilstein-archives.org This method provides a metal-free pathway to synthesize 4-halogenated pyrazole derivatives in moderate to excellent yields under mild, room temperature conditions. beilstein-archives.org For instance, the reaction of 3-phenyl-1H-pyrazol-5-amine with NXS reagents efficiently yields the corresponding 4-bromo, 4-chloro, and 4-iodo derivatives. beilstein-archives.org Mechanistic studies suggest that dimethyl sulfoxide (B87167) (DMSO), often used as the solvent, can also act as a catalyst in these transformations. beilstein-archives.org

While specific examples for 3,4-dipropyl-1H-pyrazol-5-amine are not detailed in the provided results, the established reactivity patterns of similar 5-aminopyrazoles strongly suggest that it would undergo analogous C4-halogenation. The presence of the C4-propyl group would, however, preclude substitution at this position, potentially leading to reactions at other sites or requiring harsher conditions if any substitution were to occur. It is more likely that the primary site of electrophilic attack would be the electron-rich C4 position, which is already substituted in the target molecule.

Nucleophilic Functionalization Strategies

Nucleophilic functionalization of the pyrazole core can be achieved through various strategies, including nucleophilic aromatic substitution and selective alkylation or arylation of the ring nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Substituted Pyrazolamines

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the functionalization of aromatic and heteroaromatic rings, particularly those that are electron-deficient. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orglibretexts.org The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the anionic intermediate. masterorganicchemistry.comlibretexts.org

In the context of pyrazoles, SNAr reactions are often employed to introduce substituents onto the ring. For the reaction to occur on the pyrazole ring of a pyrazolamine, a suitable leaving group must be present on the ring, and the ring must be sufficiently activated towards nucleophilic attack. For example, 5-chloro-4-formylpyrazoles can react with aromatic amines to synthesize pyrazoloquinolines. mdpi.com While direct SNAr on an unsubstituted pyrazolamine ring is not typical, derivatization to introduce a leaving group (e.g., a halogen) at a key position would enable subsequent SNAr reactions. Heteroarenes like pyridines are particularly reactive in SNAr, especially when substituted at the ortho or para positions, which allows for effective delocalization of the negative charge onto the nitrogen atom. wikipedia.org

Selective N-Alkylation and N-Arylation at Pyrazole Nitrogen Atoms

The alkylation and arylation of pyrazoles are fundamental transformations for creating diverse molecular structures. However, a significant challenge lies in controlling the regioselectivity of these reactions, as unsymmetrical pyrazoles can be functionalized at either of the two ring nitrogen atoms. acs.org The reaction of 3-substituted pyrazoles with various alkylating agents in the presence of a base like potassium carbonate often leads to a mixture of N1 and N2 isomers, although one may be favored. researchgate.net

Recent advancements have focused on achieving high regioselectivity. For example, the use of a (2-trimethylsilylethoxy)methyl (SEM) protecting group allows for a "SEM switch" strategy. This method involves transposing the protecting group from one nitrogen to the other, effectively changing the reactivity of the C3 and C5 positions and enabling regioselective C-arylation followed by N-alkylation. acs.orgcapes.gov.brnih.gov Another innovative approach utilizes engineered enzymes, which can catalyze the N-alkylation of pyrazoles with simple haloalkanes with exceptional regioselectivity (>99%). nih.gov This biocatalytic method provides a greener alternative to traditional chemical methods. nih.gov

| Pyrazole Substrate | Reagent | Conditions | Product(s) | Selectivity | Reference |

|---|---|---|---|---|---|

| 3-Substituted Pyrazole | Alkyl/Aryl Halide | K2CO3, DMSO | N1- and N2-substituted isomers | Varies, N1 often major | researchgate.net |

| SEM-Protected Pyrazole | Haloarene, then Alkyl Halide | Pd-pivalate catalyst, then deprotection | Regiocontrolled fully substituted pyrazole | High | acs.orgcapes.gov.br |

| Generic Pyrazole | Haloalkane | Engineered Methyltransferase | N-alkylated pyrazole | >99% | nih.gov |

Transformations at the Exocyclic Amino Group (–NH2)

The exocyclic amino group of 3,4-dipropyl-1H-pyrazol-5-amine is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities.

Acylation and Carbamoylation Reactions

The exocyclic amino group of 5-aminopyrazoles readily undergoes acylation with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base. scirp.org This reaction leads to the formation of N-acylpyrazolamines. For example, the reaction of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium results in the formation of an acylated intermediate that can cyclize to form imidazo[1,2-b]pyrazol-2-ol derivatives. scirp.org Carbamoylation, the introduction of a carbamoyl (B1232498) group (–C(O)NHR), can be achieved using isocyanates or carbamoyl chlorides, yielding pyrazolylureas or carbamates, respectively. These reactions expand the structural diversity of pyrazole-based compounds.

Condensation Reactions with Aldehydes and Ketones (e.g., Knoevenagel Condensation)

The amino group of 5-aminopyrazoles can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are often catalyzed by acids. Furthermore, 5-aminopyrazoles can be utilized in multicomponent reactions, such as those leading to the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov

A related reaction is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.cnwikipedia.orgsigmaaldrich.compw.live While the classic Knoevenagel condensation involves a C-H acidic compound, the principle can be extended to reactions where the aminopyrazole acts as a nucleophile. For example, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, often initiated by condensation with an aldehyde, is a common strategy for constructing fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-b]pyridine ring systems. beilstein-journals.orgresearchgate.netsemanticscholar.org The reaction of 5-aminopyrazoles with enaminones, which can be formed in situ from an aldehyde and a ketone, also leads to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov

| Aminopyrazole Reactant | Carbonyl/Electrophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-1-phenylpyrazole | α,β-Unsaturated Ketones | [bmim]Br, 90 °C | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Refluxing Acetic Acid | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | Aldehyde and Dimedone | Catalyst | Pyrazolo[3,4-b]quinolines | semanticscholar.org |

Amination and Amidation of the Amino Group

The exocyclic amino group at the C5 position of the pyrazole ring is a primary nucleophilic center, readily participating in amination and amidation reactions. The reactivity of this group is fundamental to the construction of a wide array of derivatives with potential applications in medicinal chemistry and material science.

Amidation of 3,4-Dipropyl-1H-pyrazol-5-amine can be readily achieved through reaction with various acylating agents such as acyl chlorides or anhydrides. For instance, treatment with acetic anhydride (B1165640) can yield the corresponding N-acetylated pyrazole derivative. nih.gov Similarly, reaction with benzoyl chloride would produce the N-benzoyl analog. nih.gov These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. The resulting N-acyl-5-aminopyrazoles are important intermediates for further synthetic elaborations. For example, the reaction of a related 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with acetic anhydride yields a pyrazolo[3,4-d]pyrimidine derivative through an initial amidation followed by intramolecular cyclization. nih.gov

Further functionalization, such as the formation of sulfonamides, is also a viable pathway. This is typically accomplished by reacting the aminopyrazole with a sulfonyl chloride in the presence of a base like triethylamine. beilstein-journals.orgnih.gov These reactions underscore the utility of the 5-amino group as a handle for introducing diverse functionalities onto the pyrazole core.

Annulation and Ring Fusion Reactions for Novel Heterocyclic Frameworks

5-Aminopyrazoles, including 3,4-Dipropyl-1H-pyrazol-5-amine, are exceptionally valuable building blocks for the synthesis of fused heterocyclic systems. nih.govnih.gov They function as binucleophiles, possessing two reactive sites—the endocyclic N1-H and the exocyclic 5-NH2 group—that can engage with bielectrophilic reagents to construct a second ring fused to the pyrazole core. beilstein-journals.orgnih.gov This strategy provides access to a wide variety of pyrazoloazines, which are heterocyclic systems of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines. nih.gov

Construction of Pyrazolo-Fused Pyridazines and Pyrazines

The synthesis of pyrazolo-fused six-membered rings containing two nitrogen atoms, such as pyridazines and pyrazines, can be achieved from 5-aminopyrazole precursors.

Pyrazolo[3,4-b]pyrazines: These fused systems are typically synthesized via the condensation of a 5-aminopyrazole with a 1,2-dicarbonyl compound. For 3,4-Dipropyl-1H-pyrazol-5-amine, a reaction with a 1,2-diketone like biacetyl (2,3-butanedione) would be expected to yield a dimethyl-substituted pyrazolo[3,4-b]pyrazine. The reaction involves the sequential condensation of both amino groups of the pyrazole with the two carbonyl groups of the diketone, followed by dehydration and aromatization.

Pyrazolo[3,4-d]pyridazines: The construction of the pyrazolo[3,4-d]pyridazine scaffold can be accomplished by reacting 5-aminopyrazoles with 1,2,3-tricarbonyl compounds or their synthetic equivalents. For example, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea (B124793) leads to the formation of a 3,4-diaminopyrazolo[3,4-d]pyrimidine, which upon further reaction can be elaborated into more complex fused systems. nih.gov Another route involves the cyclization of hydrazino derivatives with reagents like sodium pyruvate (B1213749) to form the pyridazinone ring fused to the pyrazole. nih.gov

Cyclocondensation with 1,3-Dielectrophiles to Form Bicyclic Nitrogen Heterocycles

The cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles is a cornerstone for the synthesis of bicyclic nitrogen heterocycles. beilstein-journals.orgnih.gov This versatile reaction allows for the formation of a six-membered ring fused to the pyrazole core. The nature of the resulting fused ring depends on the specific 1,3-dielectrophile employed.

Common 1,3-dielectrophiles include:

β-Dicarbonyl compounds: Reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) react with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines (as detailed in section 3.4.3).

α,β-Unsaturated ketones (Chalcones): The reaction with chalcones typically proceeds via a Michael addition of the C4-position or the 5-amino group, followed by intramolecular condensation and subsequent oxidation or dehydration to yield pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. nih.govnih.gov

β-Ketonitriles: These reagents are also widely used and can lead to the formation of aminopyrazolo-fused pyridines. nih.gov

The reaction of 3,4-Dipropyl-1H-pyrazol-5-amine with such 1,3-dielectrophiles provides a direct route to a variety of dipropyl-substituted bicyclic frameworks, such as pyrazolopyridines and pyrazolopyrimidines. nih.govurl.edubeilstein-journals.org For example, a three-component reaction between a 5-aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound is a well-established method for synthesizing pyrazolo[3,4-b]pyridines. researchgate.netbeilstein-archives.org

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Systems

The synthesis of pyrazolo[1,5-a]pyrimidines is one of the most extensively studied and reliable reactions involving 5-aminopyrazoles. nih.govrsc.org This fused heterocyclic system is readily accessible through the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. nih.govrsc.org The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic bicyclic product.

A variety of 1,3-dielectrophiles and reaction conditions have been employed to synthesize this scaffold, highlighting the method's versatility. For the synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines, microwave-assisted cyclocondensation of 5-aminopyrazoles with β-enaminones under solvent-free conditions has proven to be highly regioselective and efficient. researchgate.net The use of chalcones as precursors is also documented, although it may require more stringent conditions or additional steps to achieve the final aromatic product. nih.govrsc.org

Table 1: Selected Conditions for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

| 1,3-Dielectrophile | Catalyst/Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|

| β-Enaminones | Solvent-free | Microwave irradiation | Regioselective and high yields for 2,7-disubstituted products. | researchgate.net |

| Chalcones (α,β-Unsaturated Ketones) | KOH/DMF | Standard heating | Yields can be lower with electron-withdrawing groups on the chalcone. | nih.gov |

| Cyclic β-Dicarbonyl Compounds | - | Cyclization reaction | Leads to fused systems like cyclopentapyrazolo[1,5-a]pyrimidines. | nih.gov |

| Enaminones / Chalcones with Sodium Halides | - | One-pot cyclization and oxidative halogenation | Allows for the direct synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. | nih.gov |

Oxidation and Reduction Chemistry of Pyrazole Scaffolds

The pyrazole ring is generally stable towards oxidation. pharmaguideline.com However, the substituents on the ring can undergo oxidative transformations. The exocyclic 5-amino group, in particular, can be susceptible to oxidation. For instance, N-bromosuccinimide has been used to oxidize 5-aminopyrazoles, leading to the formation of bis-diazenyl derivatives. frontiersin.org In some cases, aerial oxidation of intermediates formed during cyclization reactions can lead to aromatization of a newly formed fused ring, as seen in the formation of pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org

The reduction of the pyrazole ring is also challenging under typical catalytic or chemical reductive conditions. pharmaguideline.com The unsubstituted pyrazole ring is known to be relatively stable. However, specific functionalities can be targeted for reduction. A notable reaction involves the diazotization of the 5-amino group, followed by a reduction step. This process can be used to replace the amino group with a hydrogen atom, yielding the corresponding 5-H-pyrazole derivative. researchgate.net This provides a synthetic route to deaminated pyrazoles from their readily accessible amino precursors.

C-H Bond Functionalization and Cross-Coupling Strategies for Peripheral Derivatization

Modern synthetic methods, particularly transition-metal-catalyzed C-H bond functionalization and cross-coupling reactions, have emerged as powerful tools for the derivatization of pyrazole scaffolds. nih.govrsc.org These strategies allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring, bypassing the need for pre-functionalized starting materials like halo-pyrazoles. rsc.orgresearchgate.net

For a scaffold like 3,4-Dipropyl-1H-pyrazol-5-amine, C-H functionalization could potentially be directed to several positions. The C5-H bond in pyrazoles (when not substituted, as in a 5-H-pyrazole) is often the most acidic and reactive towards functionalization. rsc.orgresearchgate.net In the case of the title compound, the propyl groups themselves offer sites for C(sp³)-H activation.

Key strategies include:

Directing-Group-Assisted C-H Functionalization: A directing group, often attached to the N1 position of the pyrazole, can guide a metal catalyst to a specific C-H bond, ensuring high regioselectivity. For example, a 2-pyridyl group at N1 can direct C5-selective alkenylation. rsc.org The Lewis basic N2 atom of the pyrazole ring can also act as an inherent directing group for functionalization. researchgate.net

Cross-Coupling Reactions: Traditional cross-coupling reactions like Suzuki and Negishi are widely used to functionalize pre-activated pyrazoles (e.g., iodo- or bromo-pyrazoles). znaturforsch.comnih.gov These methods allow for the formation of C-C bonds with aryl, heteroaryl, or alkyl groups. For instance, 4-iodopyrazoles can undergo Negishi cross-coupling to form 4,4'-bipyrazoles. nih.gov Similarly, palladium-catalyzed homocoupling of pyrazole boronic esters can yield symmetric bipyrazoles. nih.gov

Tandem Reactions: More complex transformations can combine cross-coupling with other reactions, such as electrocyclization, to rapidly build molecular complexity. A tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates has been developed to synthesize 3,4,5-trisubstituted pyrazoles with high regiocontrol. acs.orgnih.govorganic-chemistry.org

These advanced methods provide powerful avenues for the peripheral derivatization of the 3,4-dipropyl-1H-pyrazol-5-amine core, enabling the synthesis of a diverse library of analogues for various applications. nih.gov

Table 2: C-H Functionalization and Cross-Coupling Strategies for Pyrazoles

| Reaction Type | Catalyst/Reagents | Position Functionalized | Description | Reference |

|---|---|---|---|---|

| C-H Alkenylation | Ni-bipyridine complex | C5 (with N1-pyridyl directing group) | Directly introduces an alkenyl group using an alkenyl bromide. | rsc.org |

| C-H Alkylation | Palladium catalyst | C5 | Introduces allyl and benzyl (B1604629) groups. Favored by electron-withdrawing groups at C4. | rsc.org |

| C-H Arylation | Palladium-pivalate system | C5 > C4 >> C3 | Directly attaches aryl rings to the pyrazole core from aryl halides. | nih.gov |

| Negishi Cross-Coupling | Pd(II) catalyst / Organozinc halides | C4 (from 4-iodopyrazole) | Homocoupling of two pyrazole rings to form 4,4'-bipyrazoles. | nih.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst / Air, H2O | C4 (from pyrazole boronic ester) | Homocoupling to form symmetric bipyrazoles. | nih.gov |

| [5+1] Annulation | Rh(III) catalyst | C-H activation on N-phenyl group | Synthesis of pyrazolo[1,5-a]quinazolines from N-phenyl-pyrazol-5-amines and alkynes. | rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3,4-Dipropyl-1H-pyrazol-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the structure of 3,4-Dipropyl-1H-pyrazol-5-amine. The ¹H NMR spectrum would be expected to show distinct signals for the N-H and amine (NH₂) protons, which are often broad and their chemical shifts can be concentration and solvent dependent. pressbooks.pub The propyl groups would exhibit characteristic multiplets for the CH₂, CH₂, and CH₃ protons. The pyrazole (B372694) ring proton's chemical shift would be indicative of its aromatic character.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle. huji.ac.ilslideshare.netyoutube.com

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, clearly mapping the connectivity within the two separate propyl chains. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the propyl chains and the pyrazole ring based on the chemical shifts of their attached protons. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity across the entire molecule by detecting long-range (2-3 bond) couplings between protons and carbons. princeton.edusdsu.edunih.gov For instance, it would show correlations between the protons of the propyl groups and the carbon atoms of the pyrazole ring, confirming their substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. huji.ac.ilnih.gov This can be particularly useful in determining the preferred conformation of the propyl groups relative to the pyrazole ring.

| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | COSY Correlations | HSQC Correlation (¹³C) |

| NH (pyrazole) | Broad singlet | - | - | |

| NH₂ (amine) | Broad singlet | - | - | |

| CH (pyrazole) | Singlet | - | - | |

| CH₂ (propyl at C3) | Multiplet | CH₂ (propyl at C3) | C (propyl at C3) | |

| CH₂ (propyl at C3) | Multiplet | CH₂ (propyl at C3), CH₃ (propyl at C3) | C (propyl at C3) | |

| CH₃ (propyl at C3) | Triplet | CH₂ (propyl at C3) | C (propyl at C3) | |

| CH₂ (propyl at C4) | Multiplet | CH₂ (propyl at C4) | C (propyl at C4) | |

| CH₂ (propyl at C4) | Multiplet | CH₂ (propyl at C4), CH₃ (propyl at C4) | C (propyl at C4) | |

| CH₃ (propyl at C4) | Triplet | CH₂ (propyl at C4) | C (propyl at C4) |

| Carbon (¹³C) | Expected Chemical Shift (ppm) | HMBC Correlations (¹H) |

| C3 (pyrazole) | CH₂ (propyl at C3), NH (pyrazole) | |

| C4 (pyrazole) | CH₂ (propyl at C4), CH (pyrazole) | |

| C5 (pyrazole) | NH (pyrazole), NH₂ (amine) | |

| CH (pyrazole) | C4 (pyrazole), C5 (pyrazole) | |

| CH₂ (propyl at C3) | CH₂ (propyl at C3), CH₃ (propyl at C3), C3 (pyrazole) | |

| CH₂ (propyl at C3) | CH₂ (propyl at C3), CH₃ (propyl at C3) | |

| CH₃ (propyl at C3) | CH₂ (propyl at C3), CH₂ (propyl at C3) | |

| CH₂ (propyl at C4) | CH₂ (propyl at C4), CH₃ (propyl at C4), C4 (pyrazole) | |

| CH₂ (propyl at C4) | CH₂ (propyl at C4), CH₃ (propyl at C4) | |

| CH₃ (propyl at C4) | CH₂ (propyl at C4), CH₂ (propyl at C4) |

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.govacs.org For 3,4-Dipropyl-1H-pyrazol-5-amine, ssNMR could be employed to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. ssNMR can also characterize amorphous forms of the compound. nih.govresearchgate.net Furthermore, ssNMR is sensitive to the local environment and can provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups, which govern the packing of molecules in the solid state. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3,4-Dipropyl-1H-pyrazol-5-amine would display characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.net Primary amines typically show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pubnih.gov The N-H stretch of the pyrazole ring is also expected in this region. mdpi.com The C-H stretching vibrations of the propyl groups would appear around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. nih.gov The C-N stretching vibrations would also be present. researchgate.net The presence of these characteristic bands provides strong evidence for the compound's structure. nih.govnist.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 (two bands) | Asymmetric and Symmetric Stretching |

| N-H (Pyrazole) | ~3100 - 3300 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=N / C=C (Pyrazole Ring) | 1400 - 1650 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| N-H | 1590 - 1650 | Bending |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com The Raman spectrum of 3,4-Dipropyl-1H-pyrazol-5-amine would also show bands corresponding to the vibrational modes of the molecule, with non-polar bonds often giving stronger signals than in FT-IR.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. youtube.comresearchgate.netyoutube.com SERS could be a valuable tool for detecting trace amounts of 3,4-Dipropyl-1H-pyrazol-5-amine. The enhancement effect is strongly dependent on the orientation of the molecule on the metal surface, which can provide information about how the molecule interacts with its environment. researchgate.net This could be particularly insightful for understanding the interactions of the pyrazole and amine nitrogen atoms. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of 3,4-Dipropyl-1H-pyrazol-5-amine and for elucidating its structure through the analysis of its fragmentation patterns. researchgate.netscirp.org

Upon ionization, the molecule will form a molecular ion (M⁺), the mass of which should correspond to the calculated molecular weight of the compound. The high-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition.

The fragmentation of the molecular ion provides valuable structural information. For 3,4-Dipropyl-1H-pyrazol-5-amine, characteristic fragmentation pathways would likely involve the loss of the propyl groups and cleavage of the pyrazole ring. researchgate.net The analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing a high degree of confidence in its identification. nih.gov

| Ion | m/z (Mass-to-Charge Ratio) | Possible Fragmentation Pathway |

| [M]⁺ | 181.16 | Molecular Ion |

| [M - CH₃]⁺ | 166.14 | Loss of a methyl radical from a propyl group |

| [M - C₂H₅]⁺ | 152.12 | Loss of an ethyl radical from a propyl group |

| [M - C₃H₇]⁺ | 138.10 | Loss of a propyl radical |

| [M - N₂H]⁺ | 152.14 | Loss of a diazo group from the pyrazole ring |

| [C₆H₁₀N]⁺ | 96.08 | Fragment containing a propyl group and the pyrazole nitrogen backbone |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula.

For 3,4-Dipropyl-1H-pyrazol-5-amine (C₉H₁₇N₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). This calculated mass is then compared to the experimentally measured value from the HRMS instrument. A close correlation between the theoretical and experimental mass provides strong evidence for the compound's elemental composition. For instance, a study on a different pyrazole derivative successfully used HRMS with electrospray ionization (ESI) to confirm its calculated molecular formula, a technique directly applicable here. nih.gov

Table 1: Theoretical Isotopic Mass Data for 3,4-Dipropyl-1H-pyrazol-5-amine

| Atom | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

The expected HRMS data for the protonated molecule [M+H]⁺ would be compared against this theoretical value to confirm the molecular formula C₉H₁₇N₃.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, a precursor ion (in this case, the molecular ion of 3,4-Dipropyl-1H-pyrazol-5-amine) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected.

The fragmentation pattern is characteristic of the molecule's structure. For pyrazole derivatives, fragmentation often involves cleavage of the pyrazole ring and loss of substituents. researchgate.netresearchgate.net Analysis of the fragmentation of 3,4-Dipropyl-1H-pyrazol-5-amine would likely show losses corresponding to the propyl groups and parts of the pyrazole core. This data is crucial for confirming the connectivity of the atoms within the molecule and for distinguishing it from other isomers. The development of analytical methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven effective for the sensitive and simultaneous determination of various pyrazole fungicides, showcasing the technique's utility in analyzing complex mixtures. nih.gov

X-ray Crystallography for Absolute Structure Determination

While mass spectrometry provides information about connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, which is used to build a three-dimensional model of the molecule.

For 3,4-Dipropyl-1H-pyrazol-5-amine, a successful SCXRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. nih.govnih.govmdpi.com This information confirms the pyrazole ring structure, the positions of the propyl and amine substituents, and any specific tautomeric forms present in the solid state. Studies on similar pyrazol-5-amine derivatives have demonstrated that SCXRD can be the only definitive method for unambiguous structural identification, especially when other spectroscopic methods are inconclusive. nih.gov The crystal packing, which reveals intermolecular interactions such as hydrogen bonding, can also be determined. nih.gov

Table 2: Representative Crystallographic Data Obtainable from SCXRD

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., N-N, C-N, C-C). |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phases. Instead of a single crystal, a fine powder of the material is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of a specific crystalline solid. PXRD is a valuable tool for:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch of 3,4-Dipropyl-1H-pyrazol-5-amine to a reference pattern (either from a known standard or calculated from SCXRD data) confirms its identity and crystalline form. researchgate.netcambridge.org

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is therefore essential for identifying and characterizing any polymorphic forms of 3,4-Dipropyl-1H-pyrazol-5-amine. researchgate.neted.ac.uk

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the PXRD pattern.

The technique is widely applied to characterize various organic materials and is considered a powerful tool for resolving crystal structures when single crystals are not available. nih.gov

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with a detector like a mass spectrometer (hyphenated techniques), they provide both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. mdpi.com In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. youtube.com The separated components then enter the mass spectrometer for detection and identification. GC-MS analysis of 3,4-Dipropyl-1H-pyrazol-5-amine would provide information on its retention time (a measure of its volatility and polarity) and its mass spectrum, which can be compared to a library for identification. Studies on pyrazole fungicides have demonstrated the development of GC-MS/MS methods for their simultaneous identification and quantification. nih.gov The fragmentation patterns of substituted pyrazoles have been systematically studied using GC-MS, providing a basis for interpreting the mass spectrum of the target compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not sufficiently volatile or are thermally labile, which can be the case for many substituted pyrazoles. nih.govnih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column containing a solid stationary phase. The separated components are then introduced into the mass spectrometer, typically using an ionization source like ESI or atmospheric pressure chemical ionization (APCI). nih.gov LC-MS is a versatile technique for assessing the purity of 3,4-Dipropyl-1H-pyrazol-5-amine, identifying any impurities or byproducts from its synthesis, and analyzing its presence in complex matrices. nih.govresearchgate.netwikipedia.org

Table 3: Comparison of GC-MS and LC-MS for Analysis of 3,4-Dipropyl-1H-pyrazol-5-amine

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Suitability | Volatile and thermally stable compounds. | Non-volatile, polar, and thermally labile compounds. nih.gov |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. |

| Ionization Methods | Primarily Electron Ionization (EI), leading to extensive and reproducible fragmentation. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), often producing intact molecular ions. nih.gov |

| Primary Application | Analysis of volatile derivatives, impurity profiling for volatile contaminants. | Purity determination, analysis of complex mixtures, characterization of non-volatile derivatives. nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment of Chiral Derivatives

The determination of enantiomeric purity is a critical aspect in the development and application of chiral compounds. For chiral derivatives of 3,4-Dipropyl-1h-pyrazol-5-amine, where the introduction of a stereocenter can lead to enantiomers with potentially different biological activities, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands out as the premier analytical technique for their separation and quantification. This section delves into the methodologies employed for the enantiomeric purity assessment of such derivatives, focusing on the selection of chiral stationary phases and the optimization of chromatographic conditions.

The successful separation of enantiomers of pyrazole derivatives is highly dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, especially those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including various pyrazole analogues. nih.govnih.govnih.gov These CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), provide a chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which allows for the differential interaction with the two enantiomers. nih.gov

The selection between different polysaccharide-based columns, for instance, Lux cellulose-2 and Lux amylose-2, can significantly impact the resolution of enantiomers. Studies on structurally related 4,5-dihydro-1H-pyrazole derivatives have shown that cellulose-based columns can be superior when using polar organic mobile phases, offering fast analysis times and high resolutions. nih.gov Conversely, amylose-based columns have been found to provide greater enantiomer-resolving ability under normal-phase conditions. nih.gov

The composition of the mobile phase is another crucial parameter that is optimized to achieve baseline separation of the enantiomers. Common mobile phases include normal-phase eluents, such as mixtures of n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol), and polar organic modes using solvents like methanol (B129727), ethanol, or acetonitrile. nih.govnih.gov The choice of the mobile phase can influence the retention times and the separation factor (α), which is a measure of the relative retention of the two enantiomers. For some pyrazole derivatives, exceptional separation factors have been achieved using pure methanol as the mobile phase on an amylose-based CSP. nih.gov

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. chromatographyonline.com The use of SFC with chiral columns like (S,S)Whelk-O1 has proven effective for the separation of chiral pyrazole intermediates. chromatographyonline.com

While specific chiral separation data for derivatives of 3,4-Dipropyl-1h-pyrazol-5-amine are not extensively documented in publicly available literature, the established methodologies for analogous pyrazole compounds provide a strong foundation for developing effective enantiomeric purity assessment methods. The general approach involves screening a variety of polysaccharide-based CSPs with different mobile phase compositions to identify the optimal conditions for separation.

The following tables illustrate typical chromatographic conditions and separation parameters that have been successfully applied to the chiral resolution of various pyrazole derivatives, which can serve as a starting point for the development of methods for chiral derivatives of 3,4-Dipropyl-1h-pyrazol-5-amine.

Table 1: Exemplary Chiral HPLC Conditions for Pyrazole Derivatives

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Type | Reference |

| Lux cellulose-2 | n-hexane/ethanol | 1.0 | UV | 4,5-dihydro-1H-pyrazole derivative | nih.gov |

| Lux amylose-2 | n-hexane/isopropanol | 1.0 | UV | 4,5-dihydro-1H-pyrazole derivative | nih.gov |

| Chiralpak AD-3 | Methanol | 0.5 | UV | 4,5-dihydro-(1H)-pyrazole derivative | nih.gov |

| Chiralpak AD | n-hexane/ethanol | 1.0 | UV | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative | nih.gov |

| Chiralcel OD | n-hexane/isopropanol | 0.5 | UV | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative | nih.gov |

Table 2: Illustrative Separation Parameters for Chiral Pyrazole Derivatives on Different CSPs

| Chiral Stationary Phase | Analyte Group | Resolution (Rs) | Separation Factor (α) | Reference |

| Lux cellulose-2 | Group 1 Pyrazoles | Up to 18 | Not specified | nih.gov |

| Lux amylose-2 | Group 1 Pyrazoles | Up to 30 | Not specified | nih.gov |

| Chiralpak AD-3 | C5-chiral 4,5-dihydro-(1H)-pyrazole | Not specified | Up to 50 | nih.gov |

| (S,S)Whelk-O1 (SFC) | Substituted pyrrolo[2,3-d]pyrimidine | Good resolution | Not specified | chromatographyonline.com |

These tables underscore the versatility of polysaccharide-based CSPs and the importance of methodological screening to achieve optimal enantiomeric separation for pyrazole-containing compounds. The development of such methods is indispensable for the quality control and stereospecific characterization of novel chiral derivatives of 3,4-Dipropyl-1h-pyrazol-5-amine.

Computational and Theoretical Chemistry of 3,4 Dipropyl 1h Pyrazol 5 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of pyrazole (B372694) systems. These calculations offer a detailed view of the geometric and electronic characteristics of 3,4-Dipropyl-1H-pyrazol-5-amine.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of pyrazole derivatives. eurasianjournals.com It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. eurasianjournals.com DFT calculations are employed to determine the most stable conformation (geometry optimization) and to predict the vibrational frequencies of the molecule. youtube.comnih.gov

The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. youtube.comnih.gov For 3,4-Dipropyl-1H-pyrazol-5-amine, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyrazole ring and its propyl and amine substituents. The planarity of the pyrazole ring is a key feature, although the propyl groups will have various possible conformations. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. youtube.com These calculations predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled to better match experimental data. acs.org These theoretical spectra are invaluable for interpreting experimental spectroscopic results and for identifying the characteristic vibrational modes of the molecule, such as N-H stretching, C-N stretching, and the deformations of the pyrazole ring.

Table 1: Representative Theoretical Vibrational Frequencies for Pyrazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Ring) | 1550-1650 |

| C-N Stretch (Ring) | 1300-1400 |

| Ring Deformation | 600-1000 |

Note: These are generalized ranges for pyrazole derivatives and actual values for 3,4-Dipropyl-1H-pyrazol-5-amine would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized geometry, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and the full conformational space of a molecule over time. eurasianjournals.comnih.govnih.gov

Conformational Analysis and Energy Landscapes

The propyl groups attached to the pyrazole ring of 3,4-Dipropyl-1H-pyrazol-5-amine can rotate and fold, leading to a multitude of possible conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them. nih.gov MD simulations can map out the potential energy surface of the molecule, revealing the different low-energy conformations and the pathways for interconversion between them. nih.gov This information is critical for understanding how the molecule's shape influences its interactions with its environment.

Simulation of Intermolecular Interactions and Aggregation Behavior

In the solid state or in solution, molecules of 3,4-Dipropyl-1H-pyrazol-5-amine will interact with each other. nih.gov MD simulations are a powerful tool to study these intermolecular interactions, which include hydrogen bonding (primarily involving the amine and pyrazole N-H groups) and van der Waals forces. nih.govresearchgate.net These simulations can predict how molecules might aggregate, which is important for understanding crystal packing and the formation of larger assemblies. nih.govnih.gov The aggregation behavior can significantly influence the bulk properties of the material. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. researchgate.netchemicalbook.com Quantum chemical calculations can provide a range of descriptors that help to predict how and where a molecule is likely to react. For 3,4-Dipropyl-1H-pyrazol-5-amine, these descriptors can identify the most nucleophilic and electrophilic sites. nih.gov

Key reactivity descriptors include: